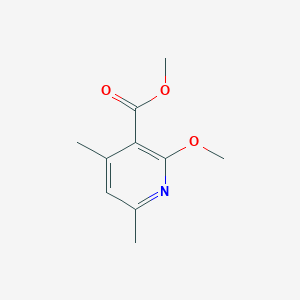
tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl ester group and a chloro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-1H-pyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced pyrazole derivatives
- Carboxylic acids from ester hydrolysis
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology and Medicine: In biological research, pyrazole derivatives are studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloro group and ester functionality may influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Similar structure with a bromo group instead of a chloro group.
tert-Butyl 2-(4-aminopiperidin-1-yl)acetate: Contains an aminopiperidine moiety instead of a pyrazole ring.
Uniqueness: tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of the chloro-substituted pyrazole ring, which can impart distinct chemical and biological properties. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
tert-butyl 2-(4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 |
InChI Key |
QREHOJYUPJVLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
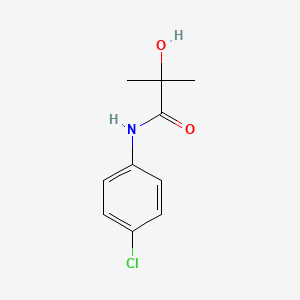
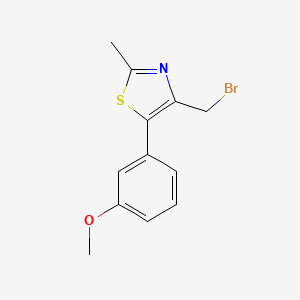
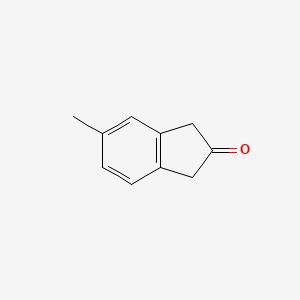
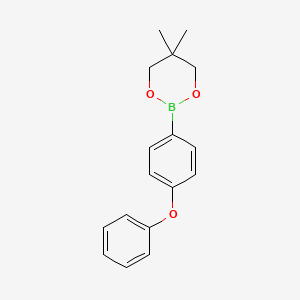
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
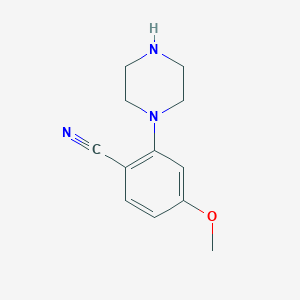
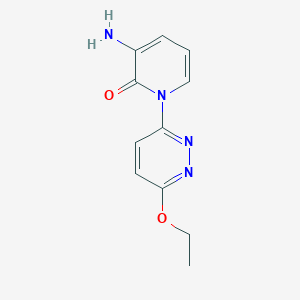
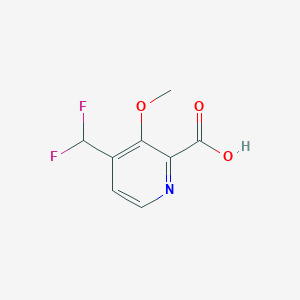
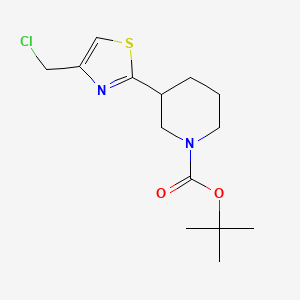
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

